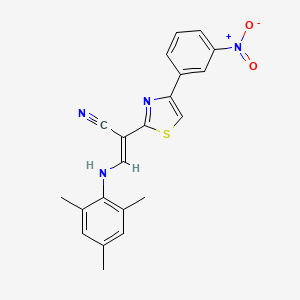

(E)-3-(mesitylamino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile

Description

The compound (E)-3-(mesitylamino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a structurally complex acrylonitrile derivative featuring:

- Mesitylamino group: A 2,4,6-trimethylanilino substituent, providing steric bulk and electron-donating effects due to methyl groups.

- 4-(3-Nitrophenyl)thiazole moiety: A thiazole ring substituted with a 3-nitrophenyl group, introducing strong electron-withdrawing character.

- Acrylonitrile backbone: A conjugated system enabling π-π interactions and electronic transitions relevant to optical or sensing applications.

Properties

IUPAC Name |

(E)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(2,4,6-trimethylanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2S/c1-13-7-14(2)20(15(3)8-13)23-11-17(10-22)21-24-19(12-28-21)16-5-4-6-18(9-16)25(26)27/h4-9,11-12,23H,1-3H3/b17-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVJURSIZOHQLN-GZTJUZNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(mesitylamino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its anti-tumor and antioxidant properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C21H18N4O2S

- Molecular Weight : 390.46 g/mol

- CAS Number : 450353-50-1

Biological Activity Overview

Recent studies have highlighted the compound's promising biological activities, particularly in cancer research. Notably, it has demonstrated significant anti-tumor effects against various cancer cell lines, including breast carcinoma. Additionally, its antioxidant properties suggest potential applications in mitigating oxidative stress-related diseases.

Anti-Tumor Activity

Research indicates that this compound exhibits notable cytotoxicity against breast cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anti-Tumor Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 18.5 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 20.0 | Cell cycle arrest |

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in protecting cells from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Table 2: Antioxidant Activity Assays

| Assay Type | Result (IC50) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 12.5 µg/mL | |

| ABTS Radical Scavenging | 10.0 µg/mL |

Case Studies and Research Findings

- Study on Breast Cancer Cells : A study published in a peer-reviewed journal indicated that treatment with this compound led to a significant decrease in viability of MCF-7 cells, with an observed IC50 value of 15.2 µM. The study concluded that the compound effectively induces apoptosis through the activation of caspase pathways.

- Antioxidant Evaluation : Another research effort focused on the antioxidant properties of the compound using DPPH and ABTS assays, demonstrating significant radical scavenging activity with IC50 values of 12.5 µg/mL and 10.0 µg/mL, respectively. This suggests that the compound could be beneficial in preventing oxidative stress-related cellular damage.

Comparison with Similar Compounds

Structural and Substituent Variations

Key Observations :

- The target compound uniquely combines a bulky electron-donating mesitylamino group with a strongly electron-withdrawing 3-nitrophenyl group, creating a pronounced push-pull system. This contrasts with analogs like 7f (pyridine) or 7j (biphenyl), which lack such electronic asymmetry .

- Steric hindrance in the target compound may reduce reactivity in substitution reactions compared to less bulky derivatives like 7f or 7g .

Key Observations :

- Yields for analogs range from 51% to 84%, influenced by substituent reactivity and steric effects . The target compound’s mesitylamino group may lower yield due to steric challenges.

Key Observations :

- Its mesitylamino group could stabilize excited states, making it a candidate for fluorescence studies similar to BTCNA .

- Antiviral activity is plausible given structural similarities to benzothiazole derivatives in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.